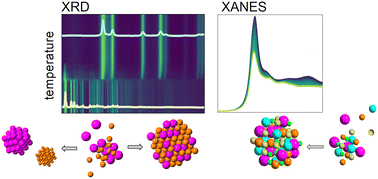The more the better: on the formation of single-phase high entropy alloy nanoparticles as catalysts for the oxygen reduction reaction†
EES Catalysis Pub Date: 2023-08-22 DOI: 10.1039/D3EY00201B
Abstract
High entropy alloys (HEAs) are an important new material class with significant application potential in catalysis and electrocatalysis. The entropy-driven formation of HEA materials requires high temperatures and controlled cooling rates. However, catalysts in general also require highly dispersed materials, i.e., nanoparticles. Only then a favorable utilization of the expensive raw materials can be achieved. Several recently reported HEA nanoparticle synthesis strategies, therefore, avoid the high-temperature regime to prevent particle growth. In our work, we investigate a system of five noble metal single-source precursors with superior catalytic activity for the oxygen reduction reaction. Combining in situ X-ray powder diffraction with multi-edge X-ray absorption spectroscopy, we address the fundamental question of how single-phase HEA nanoparticles can form at low temperatures. It is demonstrated that the formation of HEA nanoparticles is governed by stochastic principles and the inhibition of precursor mobility during the formation process favors the formation of a single phase. The proposed formation principle is supported by simulations of the nanoparticle formation in a randomized process, rationalizing the experimentally found differences between two-element and multi-element metal precursor mixtures.


Recommended Literature
- [1] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†
- [2] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [3] Spectrophotometric study of a titanium(IV)-peroxide-1-(2-pyridylazo)-2-naphthol system in the presence of a non-ionic surfactant
- [4] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
- [5] Theoretical evidence of a feasible concerted antara–antara cycloaddition
- [6] Efficient solvent-free cationization of alkylpolyglycoside based surfactant compositions using natural glycine betaine†
- [7] A surface plasmon enabled liquid-junction photovoltaic cell
- [8] Heteroatoms in graphdiyne for catalytic and energy-related applications
- [9] Excitation pathway and temperature dependent luminescence in color tunable Ba5Gd8Zn4O21:Eu3+ phosphors
- [10] Back cover
Journal Name:EES Catalysis
Research Products
-
CAS no.: 131633-88-0
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5









